molecular formula C24H21BrN2O4 B2873100 N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide CAS No. 302821-44-9

N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B2873100
CAS No.: 302821-44-9
M. Wt: 481.346
InChI Key: MOSHGNDZWMFIQR-LTGZKZEYSA-N
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Description

This compound is a benzamide derivative featuring a 5-(4-bromophenyl)furan-2-yl group, a morpholine ring, and an α,β-unsaturated ketone (oxopropenyl) linker. The bromophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the morpholine moiety improves solubility and metabolic stability .

Properties

IUPAC Name

N-[(E)-1-[5-(4-bromophenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O4/c25-19-8-6-17(7-9-19)22-11-10-20(31-22)16-21(24(29)27-12-14-30-15-13-27)26-23(28)18-4-2-1-3-5-18/h1-11,16H,12-15H2,(H,26,28)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSHGNDZWMFIQR-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Structural Features Molecular Weight Melting Point (°C) Key Biological Activity/Notes Reference
Target Compound : N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide Benzamide, 4-bromophenyl-furan, morpholine, oxopropenyl linker ~500 (estimated) Not reported Hypothesized kinase inhibition; potential cytotoxic agent N/A
N-[(1E)-1-[5-(2,4-Dichlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide Methylbenzamide, 2,4-dichlorophenyl-furan, morpholine 485.36 175–178 Enhanced lipophilicity due to dichlorophenyl; potential EGFR-TK inhibition
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) Thiazole-hydrazine, 4-bromophenyl, dimethoxybenzamide ~550 (estimated) 215–217 Cytotoxic activity against breast cancer cell lines (IC₅₀: 8–12 µM)
N-[1-(Furan-2-yl)-3-(4-methoxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4c) Trimethoxybenzamide, 4-methoxyphenylamino, furan ~480 (estimated) 249–251 Moderate antiproliferative activity; methoxy groups enhance solubility
Quinoline tethered cis-vinyl triamide derivatives (e.g., compound 5) Quinoline, hydrazinyl linker, benzamide ~600 (estimated) Not reported Apoptosis activation in MCF-7 cells; EGFR-TK inhibition (IC₅₀: 0.9–1.5 µM)

Structural and Functional Analysis

Substituent Effects on the Furan Ring :

  • The 4-bromophenyl group in the target compound provides a balance of lipophilicity and steric bulk, which may enhance binding to kinase domains compared to 2,4-dichlorophenyl in (electron-withdrawing effects differ).
  • Replacement of bromine with methoxy groups (e.g., compound 4c in ) increases polarity but reduces membrane permeability.

Role of the Morpholine Ring :

  • Morpholine improves aqueous solubility compared to analogs with thiazole (e.g., 3b in ) or triazole (e.g., ) moieties. This is critical for pharmacokinetics.

Linker Modifications :

  • The oxopropenyl linker in the target compound allows conjugation with electron-deficient systems, enhancing reactivity toward nucleophilic residues in target proteins. In contrast, hydrazine linkers (e.g., 3b in ) may form hydrogen bonds but are less stable metabolically.

Preparation Methods

Halogenation of Phenylacetic Acid Derivatives

Starting with 4-bromophenylacetic acid, conversion to a Weinreb amide intermediate enables ketone formation upon Grignard reaction. For example, 3-methoxyphenylacetic acid undergoes halogenation using iron(III) triflimide (2.5 mol%) and N-iodosuccinimide (NIS) to yield iodinated intermediates. The reaction proceeds regioselectively at the para position relative to activating groups (e.g., methoxy), ensuring precise bromine placement for subsequent furan cyclization.

Cyclization to Furan Derivatives

Copper-catalyzed intramolecular O-arylation converts halogenated ketones to benzo[b]furans. Using copper(I) iodide (10 mol%) and N,N'-dimethylethylenediamine (DMEDA) in refluxing dioxane, cyclization occurs with yields up to 75%. For 5-(4-bromophenyl)furan-2-carbaldehyde, analogous conditions apply, substituting bromine for iodine in the halogenation step.

Table 1: Optimization of Furan Cyclization

Catalyst Ligand Solvent Yield (%)
CuI DMEDA Dioxane 75
FeCl₃ None Toluene 41

Formation of the α,β-Unsaturated Ketone with Morpholine

The propenone bridge (3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl) is constructed via enamine synthesis. Triethyl orthoformate mediates condensation between 5-(4-bromophenyl)furan-2-carbaldehyde and morpholine, following a methodology adapted from hetarylaminomethylidene synthesis.

Enamine Formation Mechanism

  • Imine Intermediate Generation : Morpholine reacts with triethyl orthoformate in anhydrous isopropyl alcohol, forming an N-morpholinoformimidate intermediate.
  • Nucleophilic Attack : The enolate form of 5-(4-bromophenyl)furan-2(3H)-one attacks the imine, leading to ethoxymethylene adducts.
  • Elimination : Antiperiplanar elimination of ethanol yields the E-isomer predominantly due to steric and electronic factors.

Table 2: Solvent Effects on Enamine Yield

Solvent Reaction Time (min) Yield (%) E:Z Ratio
Isopropyl alcohol 25 75 85:15
Toluene 35 65 70:30

Benzamide Installation via Amide Coupling

The final step involves coupling the propenone-morpholine-furan intermediate with benzoyl chloride. A modified Mannich base synthesis approach is employed, leveraging amide bond formation under mild conditions.

Amidation Protocol

  • Activation : The amine group of the propenone intermediate is activated using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
  • Coupling : Benzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 68% yield.

Key Characterization Data :

  • ¹H NMR : δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.1 Hz, 2H, BrC₆H₄), 6.78 (s, 1H, furan-H).
  • IR : 1725 cm⁻¹ (C=O, lactone), 1638 cm⁻¹ (C=C).

Stereochemical Considerations and Isomer Control

The E-configuration of the propenone double bond is stabilized by intramolecular hydrogen bonding between the morpholine oxygen and the enamine hydrogen. Polar solvents (e.g., DMSO) shift the E:Z equilibrium toward the Z-isomer (up to 40%), necessitating careful solvent selection during purification.

Scalability and Industrial Adaptations

Patent literature describes large-scale adaptations using Ru(II) catalysts for analogous benzamide syntheses. For instance, US7504413B2 reports a 10-gram synthesis of substituted benzamides with 89% purity after recrystallization.

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